molecular formula C23H16N2O3S3 B281173 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide

Cat. No. B281173
M. Wt: 464.6 g/mol
InChI Key: IPPOOQHKZOXIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide, commonly known as BNIPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA is a sulfonamide derivative that possesses a naphthalene and benzothiazole moiety.

Mechanism of Action

The mechanism of action of BNIPSA involves its ability to interact with various molecular targets such as enzymes, receptors, and ion channels. BNIPSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. Additionally, BNIPSA has been found to interact with the beta-amyloid peptide, which is implicated in the pathogenesis of Alzheimer's disease, and prevent its aggregation. Furthermore, BNIPSA has been shown to activate the caspase pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BNIPSA has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, reduction of oxidative stress-induced damage in neuronal cells, and induction of apoptosis in cancer cells. Additionally, BNIPSA has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BNIPSA in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, BNIPSA has been found to possess neuroprotective properties, which could be useful in the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using BNIPSA in lab experiments is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on BNIPSA. One of the directions is the development of novel BNIPSA derivatives with improved potency and reduced toxicity. Additionally, the mechanism of action of BNIPSA needs to be further elucidated to identify its molecular targets and pathways. Furthermore, the potential applications of BNIPSA in the treatment of other diseases such as diabetes and cardiovascular diseases need to be explored. Finally, the pharmacokinetics and pharmacodynamics of BNIPSA need to be further investigated to determine its efficacy and safety in vivo.
Conclusion
In conclusion, BNIPSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA has been extensively studied for its potential applications in cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA exhibits potent anticancer activity, inhibits the aggregation of beta-amyloid peptides, and possesses neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of BNIPSA and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of BNIPSA involves the reaction of 4-hydroxybenzenesulfonamide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained in high yield after purification using column chromatography.

Scientific Research Applications

BNIPSA has been extensively studied for its potential applications in various areas of scientific research such as cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. Additionally, BNIPSA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, BNIPSA has been shown to possess neuroprotective properties by reducing the oxidative stress-induced damage in neuronal cells.

properties

Molecular Formula

C23H16N2O3S3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C23H16N2O3S3/c26-19-13-12-16(14-21(19)30-23-24-18-9-3-4-10-20(18)29-23)25-31(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25-26H

InChI Key

IPPOOQHKZOXIIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.